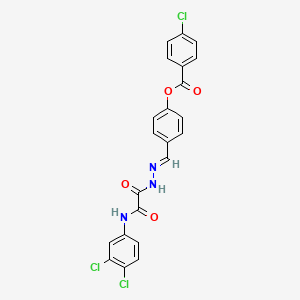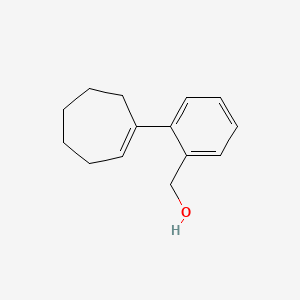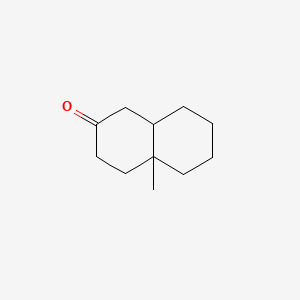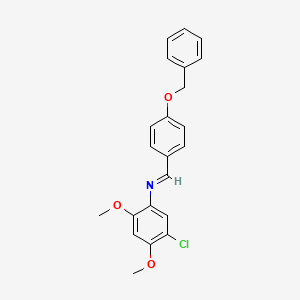![molecular formula C6H11N B11951927 1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)
1-Azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure consisting of two fused four-membered rings sharing a single nitrogen atom. This compound has garnered significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common structural motif in many pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptane can be synthesized through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of substituted 1-azaspiroheptanes has been reported, indicating potential for industrial application .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The nitrogen atom can be oxidized under specific conditions.
Reduction: The β-lactam ring can be reduced to form the desired spirocyclic structure.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Alane (AlH3) is used for the reduction of the β-lactam ring.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include spirocyclic β-lactams and their reduced forms, which are valuable intermediates in medicinal chemistry .
Applications De Recherche Scientifique
1-Azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Industry: The compound’s unique structure makes it a valuable target for drug discovery programs.
Mécanisme D'action
The mechanism by which 1-Azaspiro[3.3]heptane exerts its effects involves mimicking the piperidine ring, a common motif in many bioactive compounds. This mimicry allows it to interact with similar molecular targets and pathways, enhancing its potential as a bioisostere . The nitrogen atom’s basicity is nearly identical to that of piperidine, further supporting its biochemical relevance .
Comparaison Avec Des Composés Similaires
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a piperidine mimic.
1-Oxa-2,6-Diazaspiro[3.3]heptane: A novel potential bioisostere for piperazine.
Uniqueness: 1-Azaspiro[3.3]heptane stands out due to its specific structural configuration, which provides unique steric and electronic properties. Its ability to serve as a bioisostere for piperidine makes it particularly valuable in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H11N |
|---|---|
Poids moléculaire |
97.16 g/mol |
Nom IUPAC |
1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H11N/c1-2-6(3-1)4-5-7-6/h7H,1-5H2 |
Clé InChI |
YKNUXXRRPRLOBW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)

![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)
![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)





